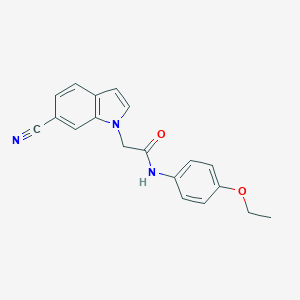![molecular formula C18H21N3O5S B296215 4-({N-[(4-methoxy-3-methylphenyl)sulfonyl]-N-methylglycyl}amino)benzamide](/img/structure/B296215.png)
4-({N-[(4-methoxy-3-methylphenyl)sulfonyl]-N-methylglycyl}amino)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-({N-[(4-methoxy-3-methylphenyl)sulfonyl]-N-methylglycyl}amino)benzamide, also known as MNS or MLN-4760, is a chemical compound that has been extensively studied for its potential use in scientific research applications.
Aplicaciones Científicas De Investigación
4-({N-[(4-methoxy-3-methylphenyl)sulfonyl]-N-methylglycyl}amino)benzamide has been studied for its potential use in various scientific research applications. One area of interest is its potential as an inhibitor of proteasome activity. Proteasomes are responsible for degrading proteins in cells, and inhibition of proteasome activity has been shown to have potential therapeutic effects in cancer treatment. 4-({N-[(4-methoxy-3-methylphenyl)sulfonyl]-N-methylglycyl}amino)benzamide has been shown to inhibit proteasome activity and induce apoptosis in cancer cells.
Mecanismo De Acción
The mechanism of action of 4-({N-[(4-methoxy-3-methylphenyl)sulfonyl]-N-methylglycyl}amino)benzamide involves its ability to inhibit proteasome activity. Proteasomes are responsible for degrading proteins in cells, and inhibition of proteasome activity can lead to the accumulation of damaged or misfolded proteins, ultimately leading to cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-({N-[(4-methoxy-3-methylphenyl)sulfonyl]-N-methylglycyl}amino)benzamide have been extensively studied. In addition to its ability to inhibit proteasome activity, 4-({N-[(4-methoxy-3-methylphenyl)sulfonyl]-N-methylglycyl}amino)benzamide has been shown to induce apoptosis in cancer cells, inhibit tumor growth, and enhance the efficacy of chemotherapy drugs. Additionally, 4-({N-[(4-methoxy-3-methylphenyl)sulfonyl]-N-methylglycyl}amino)benzamide has been shown to have anti-inflammatory effects and may have potential use in the treatment of autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-({N-[(4-methoxy-3-methylphenyl)sulfonyl]-N-methylglycyl}amino)benzamide in lab experiments is its ability to inhibit proteasome activity, which can be useful in studying the role of proteasomes in various cellular processes. Additionally, 4-({N-[(4-methoxy-3-methylphenyl)sulfonyl]-N-methylglycyl}amino)benzamide has been shown to have potential therapeutic effects in cancer treatment, making it a promising compound for further research. However, one limitation of using 4-({N-[(4-methoxy-3-methylphenyl)sulfonyl]-N-methylglycyl}amino)benzamide in lab experiments is its potential toxicity, which can vary depending on the cell type and concentration used.
Direcciones Futuras
There are several future directions for research on 4-({N-[(4-methoxy-3-methylphenyl)sulfonyl]-N-methylglycyl}amino)benzamide. One area of interest is its potential use in combination with other chemotherapy drugs to enhance their efficacy. Additionally, further research is needed to determine the optimal concentration and dosing regimen for 4-({N-[(4-methoxy-3-methylphenyl)sulfonyl]-N-methylglycyl}amino)benzamide in different cell types. Finally, the potential use of 4-({N-[(4-methoxy-3-methylphenyl)sulfonyl]-N-methylglycyl}amino)benzamide in the treatment of autoimmune diseases warrants further investigation.
Métodos De Síntesis
The synthesis of 4-({N-[(4-methoxy-3-methylphenyl)sulfonyl]-N-methylglycyl}amino)benzamide involves a series of chemical reactions. One method involves the reaction of 4-aminobenzoic acid with N-methylglycine methyl ester to produce N-methyl-N-((4-aminobenzoyl)amino)glycine methyl ester. This compound is then reacted with 4-methoxy-3-methylbenzenesulfonyl chloride to produce 4-({N-[(4-methoxy-3-methylphenyl)sulfonyl]-N-methylglycyl}amino)benzamide.
Propiedades
Fórmula molecular |
C18H21N3O5S |
|---|---|
Peso molecular |
391.4 g/mol |
Nombre IUPAC |
4-[[2-[(4-methoxy-3-methylphenyl)sulfonyl-methylamino]acetyl]amino]benzamide |
InChI |
InChI=1S/C18H21N3O5S/c1-12-10-15(8-9-16(12)26-3)27(24,25)21(2)11-17(22)20-14-6-4-13(5-7-14)18(19)23/h4-10H,11H2,1-3H3,(H2,19,23)(H,20,22) |
Clave InChI |
PBNOYPQVXVIKBH-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N(C)CC(=O)NC2=CC=C(C=C2)C(=O)N)OC |
SMILES canónico |
CC1=C(C=CC(=C1)S(=O)(=O)N(C)CC(=O)NC2=CC=C(C=C2)C(=O)N)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-amino-2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-5-phenyl-1H-pyrimidin-4-one](/img/structure/B296133.png)
![2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-naphthalen-1-ylacetamide](/img/structure/B296134.png)
![2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-tert-butylacetamide](/img/structure/B296135.png)
![6-amino-2-[(4-chlorophenyl)methylsulfanyl]-5-phenyl-1H-pyrimidin-4-one](/img/structure/B296136.png)
![2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide](/img/structure/B296140.png)
![2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-benzylacetamide](/img/structure/B296141.png)
![2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B296144.png)
![2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B296145.png)
![2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-cycloheptylacetamide](/img/structure/B296147.png)
![2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-cyclohexylacetamide](/img/structure/B296148.png)


![N-(4-bromophenyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B296154.png)
